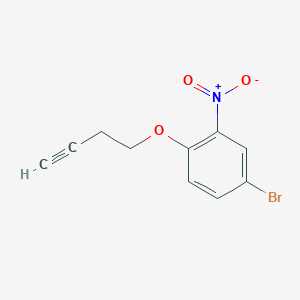

4-Bromo-1-but-3-ynyloxy-2-nitro-benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO3 |

|---|---|

Molecular Weight |

270.08 g/mol |

IUPAC Name |

4-bromo-1-but-3-ynoxy-2-nitrobenzene |

InChI |

InChI=1S/C10H8BrNO3/c1-2-3-6-15-10-5-4-8(11)7-9(10)12(13)14/h1,4-5,7H,3,6H2 |

InChI Key |

STMZORPLDLYINZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 4 Bromo 1 but 3 Ynyloxy 2 Nitro Benzene

Reactivity of the Aromatic Nucleus towards Substitution

The reactivity of the benzene (B151609) ring in this molecule is significantly influenced by its substituents: a bromine atom, a nitro group, and a butynyloxy group. These groups dictate the susceptibility of the ring to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for aryl halides, particularly those bearing strong electron-withdrawing groups. doubtnut.comchegg.com The reaction typically proceeds via an addition-elimination mechanism. stackexchange.comechemi.com In this two-step process, a nucleophile first attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. youtube.comyoutube.com This initial attack is generally the slow, rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For an SNAr reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the potential leaving group. masterorganicchemistry.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. youtube.commasterorganicchemistry.com

In the case of 4-Bromo-1-but-3-ynyloxy-2-nitro-benzene, the powerful electron-withdrawing nitro group is located meta to the bromine atom. This positioning is not optimal for activating the bromine as a leaving group. The nitro group cannot effectively delocalize the negative charge of the intermediate that would form from a nucleophilic attack at the C4 position (the carbon attached to bromine). stackexchange.comechemi.com Consequently, SNAr reactions involving the displacement of the bromide are expected to be significantly slower compared to isomers where the nitro group is in the ortho or para position relative to the bromine. stackexchange.comechemi.com While the nitro group itself can, in some cases, act as a leaving group, it is generally considered a poor leaving group compared to halogens in SNAr reactions.

In aromatic systems containing both a halogen and a nitro group, the halogen is typically the preferred leaving group in SNAr reactions. researchgate.net The relative leaving group ability in SNAr is often F > Cl > Br > I. masterorganicchemistry.com This trend is counterintuitive when considering bond strength but is explained by the mechanism's rate-determining step: the initial nucleophilic attack. doubtnut.commasterorganicchemistry.com Highly electronegative atoms like fluorine polarize the carbon-halogen bond, creating a more electrophilic carbon center that is more susceptible to attack. youtube.com

The nitro group is an excellent activating group but a comparatively poor leaving group. Studies on related compounds, such as 4-bromo-5-nitrophthalonitrile, have shown that the bromine atom is substituted selectively before the nitro group, highlighting the different mobilities of the two potential leaving groups. researchgate.net This indicates a higher reactivity for the C-Br bond over the C-NO2 bond in nucleophilic aromatic substitution.

| Feature | Bromine Atom | Nitro Group |

|---|---|---|

| Activating/Deactivating Effect | Weakly deactivating (inductive effect), ortho/para directing. study.com | Strongly deactivating and activating for SNAr (resonance and inductive effects), meta directing for EAS. stackexchange.comechemi.com |

| Leaving Group Ability | Good. Generally considered a better leaving group than the nitro group. researchgate.net | Poor. Displacement is possible but less common than for halogens. |

| Role in SNAr | Acts primarily as the leaving group. researchgate.net | Acts primarily as the activating group to stabilize the Meisenheimer complex. youtube.commasterorganicchemistry.com |

The rate and viability of SNAr reactions are governed by a combination of electronic and steric effects.

Steric Effects : The approach of the nucleophile to the carbon atom bearing the leaving group can be impeded by bulky adjacent substituents. rsc.org This steric hindrance can raise the activation energy of the rate-determining addition step, thereby slowing the reaction. rsc.org In the target molecule, the butynyloxy group at the C1 position and the nitro group at the C2 position could potentially hinder nucleophilic attack at either the C2 or C4 positions, although the linear nature of the butynyl group mitigates this effect to some extent compared to bulkier alkyl groups like tert-butoxy. nsf.gov

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne of the butynyloxy side chain is a versatile functional group that readily participates in addition and cycloaddition reactions, offering a pathway to a wide array of molecular architectures.

The terminal alkyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.orgnih.govnd.edu This reaction provides a highly efficient and reliable method for covalently linking two molecular fragments by forming a stable 1,2,3-triazole ring. nih.govtcichemicals.com

The CuAAC reaction is renowned for its high yields, mild reaction conditions, tolerance of a broad range of functional groups, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.org The mechanism involves the reaction of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst. wikipedia.org The catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, forms a copper acetylide intermediate, which then reacts with the azide to form the triazole product. wikipedia.org

The reliability and biocompatibility of this reaction have led to its widespread use in drug discovery, bioconjugation, and materials science. nd.edutcichemicals.comresearchgate.net this compound can be used as a building block to be "clicked" onto various azide-containing molecules.

| Azide-Containing Molecule | Resulting Product Type | Potential Application Area |

|---|---|---|

| Azido-functionalized peptide | Peptide-triazole conjugate | Bioconjugation, Medicinal Chemistry nd.edu |

| Azido-functionalized polymer | Grafted polymer | Materials Science, Surface Chemistry nd.edu |

| Benzyl azide | Aryl-triazole-benzyl conjugate | Organic Synthesis, Medicinal Chemistry tcichemicals.com |

| Azido-sugars | Glycoconjugate | Chemical Biology, Drug Discovery tcichemicals.com |

Hydrofunctionalization involves the addition of an H-X molecule (where X is a heteroatom) across the carbon-carbon triple bond. Terminal alkynes are excellent substrates for these transformations. mdpi.com

Hydration : The addition of water across the terminal alkyne, typically catalyzed by mercury, gold, or other transition metals, follows Markovnikov's rule. mdpi.com The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in the title compound, hydration yields a methyl ketone. mdpi.com

Hydroamination : This reaction involves the addition of an N-H bond from an amine across the alkyne. The reaction can produce enamines or imines, depending on the amine used and the reaction conditions. mdpi.com This transformation is a powerful tool for synthesizing nitrogen-containing compounds.

These reactions demonstrate the utility of the alkyne moiety for introducing new functional groups and extending the molecular framework. nih.govresearchgate.net

| Reaction | Reagent(s) | Catalyst (Example) | Product Functional Group |

|---|---|---|---|

| Hydration | H₂O, H⁺ | Au(I)/Au(III) salts | Methyl Ketone (after tautomerization) mdpi.com |

| Hydroamination | R₂NH (e.g., Aniline) | Gold, Ruthenium complexes | Enamine / Imine mdpi.com |

| Hydroalkylation | α-bromo carbonyls | Copper hydride | Functionalized E-alkene nih.gov |

Cycloaddition Reactions of Alkynes

The terminal alkyne of the but-3-ynyloxy group is a versatile handle for participating in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems. As a 1,3-dipolarophile, the alkyne can react with 1,3-dipoles like nitrones or organic azides in [3+2] cycloaddition processes to form five-membered heterocyclic rings such as isoxazolines or triazoles, respectively. wikipedia.orglibretexts.org

One notable reaction is the Kinugasa reaction, where a terminal alkyne reacts with a nitrone in the presence of a copper acetylide to form a β-lactam. This process begins with a 1,3-dipolar cycloaddition to create a 5-membered ring intermediate, which then rearranges. wikipedia.org Another significant application is the "click" chemistry popularized by K. Barry Sharpless, which involves the [3+2] cycloaddition between an alkyne and an organic azide to form a triazole. libretexts.org

Furthermore, thermal reactions between alkynes and nitrosoarenes, which can be derived from nitroarenes, can produce N-hydroxyindoles. nih.govnih.gov The mechanism for this transformation is proposed to be a stepwise process initiated by the formation of a bond between the nitrogen of the nitroso group and the terminal carbon of the alkyne, leading to a polar diradical intermediate that subsequently cyclizes. nih.govnih.gov The regioselectivity of these cycloadditions is influenced by the electronic properties of the substituents on both the alkyne and the aromatic ring. For instance, reactions are accelerated by electron-withdrawing groups on the nitrosoarene and electron-donating groups on the alkyne. nih.gov

Alkynes can also undergo [2+2+2] and [4+2] cycloadditions, providing routes to a wide range of carbocyclic and heterocyclic structures. wiley-vch.de These reactions are often catalyzed by transition metals and are fundamental in synthesizing complex ring systems from acetylenic precursors. wiley-vch.de

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the benzene ring and can itself undergo various transformations.

C-N Bond Cleavage and Skeletal Editing in Nitroarenes

Recent advances in synthetic chemistry have highlighted the utility of nitroarenes in complex molecular transformations beyond simple reduction. The C–N bond in nitroarenes can be cleaved and the molecular skeleton can be edited to introduce new atoms or functional groups. researchgate.net One approach involves the transformation of nitro groups into nitrenes, which are highly reactive nitrogen-centered species. These nitrenes can then be used for skeletal editing of cyclic systems, such as ring expansion or single-atom exchange. bohrium.com

Nitroarenes are also utilized as oxygen transfer reagents. Under visible light, nitroarenes can facilitate the anaerobic cleavage of alkenes into carbonyl compounds. acs.org Mechanistic studies suggest this occurs through a direct photoexcitation of the nitroarene, followed by a radical cycloaddition with the alkene to form dioxazolidine intermediates that fragment into the carbonyl products. acs.org

Moreover, catalytic reductive C–N bond-forming reactions provide a pathway to synthesize arylamines from nitroarenes. For example, an organophosphorus-based catalyst operating in a PIII/Pv=O manifold can drive the reductive coupling of nitroarenes with boronic acids to form C–N bonds. nih.gov This method is distinct from traditional transition-metal-catalyzed approaches.

| Reaction Type | Reactants | Key Intermediate/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Skeletal Editing via Nitrenes | Nitroarenes | Nitrene | Ring-expanded heterocycles | bohrium.com |

| Anaerobic Alkene Cleavage | Nitroarene, Alkene | Photoexcited Nitroarene | Carbonyl compounds | acs.org |

| Reductive C-N Coupling | Nitroarene, Boronic Acid | PIII/Pv=O catalyst | (Hetero)arylamines | nih.gov |

Ipso-Substitution Reactions Involving the Nitro Group

The nitro group can be replaced by other functional groups through ipso-substitution, where the incoming group attacks the carbon atom to which the nitro group is attached. This type of reaction is distinct from typical electrophilic or nucleophilic aromatic substitution where a hydrogen atom is replaced. unacademy.com

For instance, a radical ipso-substitution of the nitro group with hydrogen has been observed during the oxidative aromatization of 5-nitro-1,4-dihydropyridines. magritek.com This suggests that under specific radical conditions, the C-NO2 bond can be cleaved and replaced. The mechanism of such reactions can be complex and may involve the formation of various by-products. magritek.com In some cases, the substitution of a nitro group is regioselective, as seen in the reaction of 1-amino-3,4-dinitropyrazole with S-nucleophiles, where only the nitro group at position 3 is replaced. researchgate.net

The feasibility of ipso-substitution depends on the substrate and reaction conditions. For example, in the reaction of 2,6-dibromo-4-methylphenols with fuming nitric acid, the reaction proceeds with the loss of the methyl group, while in similar 6-nitro-4-methylphenols, a methyl migration occurs. canterbury.ac.nz This highlights the intricate balance of electronic and steric factors governing these transformations.

Reactivity of the Bromo Substituent

The bromo substituent on the aromatic ring is a versatile functional group that can participate in a variety of reactions, particularly those involving radical intermediates or serving as a directing group in electrophilic substitutions.

Radical Reactions Involving Aryl Bromides

Aryl bromides are common precursors for the generation of aryl radicals, which are highly reactive intermediates in organic synthesis. acs.orgnih.gov These radicals can be generated through various methods, including photo-induced homolysis of the carbon-halogen bond or single-electron transfer (SET) mediated by transition metals. acs.orgnih.gov A notable transition-metal-free method involves the use of Rongalite (sodium hydroxymethanesulfinate), which acts as a precursor to super electron donors that can initiate radical chain reactions to generate aryl radicals from aryl halides under mild conditions. acs.org

Once formed, these aryl radicals can participate in a range of bond-forming reactions. A common pathway is homolytic aromatic substitution (HAS), where the radical adds to an aromatic system. acs.org They can also undergo SRN1 reactions to form C–C, C–S, and C–P bonds. acs.org The generation of aryl radicals from aryl bromides allows for the arylation of various substrates, including heterocycles like N-methylpyrrole. acs.org The efficiency of these reactions can be high, and they often tolerate a wide range of functional groups on the aryl halide. acs.org

| Method | Initiator/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Electron Catalysis | Rongalite | Mild, Transition-metal-free | Initiates radical chain reactions | acs.org |

| Photoredox Catalysis | Photocatalyst (e.g., Ru, Ir complexes) | Visible light | Efficient generation under mild conditions | nih.gov |

| UV Light-Induced Homolysis | UV light | - | Direct cleavage of C-I bond (applicable to C-Br) | nih.gov |

Electrophilic Bromine Transformations

Aryl bromides are key intermediates in organic synthesis, often prepared via electrophilic aromatic bromination. nih.govresearchgate.net The bromo substituent itself influences the reactivity of the aromatic ring toward further electrophilic attack. As a halogen, it is a deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para-director because of resonance electron donation from its lone pairs. This directing effect is crucial for regioselective synthesis. youtube.com

A variety of reagents can be used for electrophilic bromination, including elemental bromine (Br₂), often with a Lewis acid catalyst, and N-bromoamides like N-bromosuccinimide (NBS). youtube.comorganic-chemistry.org The choice of brominating agent and reaction conditions can be tuned to achieve high regioselectivity, often favoring the para-substituted product. nih.govresearchgate.net For highly deactivated substrates, more potent brominating systems may be required, such as those involving the activation of Br₂ with strong oxidants or λ³-iodanes. chemrxiv.org

While the bromine atom in an aryl bromide is not typically considered an electrophile itself, the C-Br bond can be transformed into other functional groups (e.g., organometallics via lithium-halogen exchange or Grignard formation) that then participate in a vast array of subsequent reactions. Aryl bromides are widely used substrates in palladium-, nickel-, and copper-catalyzed cross-coupling reactions to form diverse C–C, C–N, C–O, and C–S bonds. nih.gov

Chemo- and Regioselectivity in Multi-Functionalized Systems

The reactivity of this compound is dictated by the electronic and steric interplay of its four distinct functional groups: the bromo, nitro, ether, and terminal alkyne moieties. This complex functionality gives rise to significant considerations of chemo- and regioselectivity in its chemical transformations. The electron-withdrawing nature of the nitro group, the dual inductive and resonance effects of the bromo and alkoxy groups, and the unique reactivity of the terminal alkyne create a nuanced landscape for predicting reaction outcomes.

The substitution pattern on the benzene ring is critical to its reactivity. The nitro group, being a powerful electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (NAS), particularly at the ortho and para positions. The but-3-ynyloxy group, via the ether oxygen, is an activating ortho, para-director. The bromine atom is a deactivating ortho, para-director. The combined influence of these groups governs the selectivity of reactions involving the aromatic core.

Nucleophilic Aromatic Substitution (NAS)

In this compound, the bromine atom is positioned para to the strongly activating nitro group. This arrangement makes the carbon atom attached to the bromine (C-4) highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, where the formation of a negatively charged intermediate (a Meisenheimer complex) is the rate-determining step. The stability of this intermediate is greatly enhanced by the delocalization of the negative charge onto the ortho and para electron-withdrawing groups. Given that the nitro group is para to the bromine, it provides significant stabilization, making the C-4 position the most probable site for substitution.

Chemoselectivity: In a reaction with a strong nucleophile, the primary reaction pathway is expected to be the substitution of the bromide, which is a good leaving group. The ether bond is generally stable under these conditions, and the alkyne would typically only react if the nucleophile is also a strong base capable of deprotonation.

Regioselectivity: The regioselectivity is overwhelmingly directed at the C-4 position due to the powerful activating effect of the para-nitro group. Attack at other positions is significantly less favorable as the resulting anionic intermediate would not be as well-stabilized.

| Position of Attack | Activating/Deactivating Groups | Predicted Outcome | Rationale |

|---|---|---|---|

| C-4 (Bromo) | Para-NO₂ (Strongly Activating) | Major Product | The nitro group effectively stabilizes the negative charge in the Meisenheimer intermediate via resonance. |

| C-1 (Alkoxy) | Ortho-NO₂ (Activating) | Minor/No Product | The alkoxy group is a poor leaving group compared to bromide. |

| C-2 (Nitro) | - | No Product | The nitro group is a very poor leaving group. |

Reactivity of the Terminal Alkyne

The terminal alkyne of the but-3-ynyloxy side chain offers another site for reactivity, independent of the aromatic ring. Its reactions are characterized by high electron density in the triple bond, making it susceptible to electrophilic additions.

Electrophilic Addition: The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to the alkyne would proceed, likely following Markovnikov's rule. In the case of HX addition, the hydrogen would add to the terminal carbon, and the halide to the internal carbon of the triple bond, proceeding through a vinyl cation intermediate. A second addition can occur to yield a geminal dihalide. The reactivity of alkynes towards electrophiles can be lower than that of alkenes due to the formation of a less stable vinyl cation.

Chemoselectivity: In the presence of an electrophile, reaction at the alkyne is generally favored over electrophilic substitution on the strongly deactivated nitro-aromatic ring.

Regioselectivity: For an unsymmetrical alkyne like this terminal one, the addition of electrophilic reagents is regioselective. The electrophile adds to the less substituted carbon, which is the terminal sp-hybridized carbon.

| Reagent | Predicted Intermediate | Major Product Regioisomer |

|---|---|---|

| HBr (1 equiv.) | Secondary Vinyl Cation | Addition of Br to the internal carbon (Markovnikov addition). |

| Br₂ (1 equiv.) | Bromonium Ion Intermediate | Anti-addition to form a dibromoalkene. |

| H₂O, H₂SO₄, HgSO₄ | Enol Intermediate | Formation of a methyl ketone via keto-enol tautomerization (Markovnikov hydration). |

Acidity and Nucleophilicity: The hydrogen atom on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., NaNH₂) to form a potent acetylide nucleophile. This allows for chemoselective reactions at the side chain, such as coupling reactions (e.g., Sonogashira, Glaser) or reaction with electrophiles like aldehydes and ketones, without affecting the aromatic ring.

Reduction of the Nitro Group

The nitro group is susceptible to reduction by a variety of reagents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., Sn, Fe/HCl). A key aspect in a multi-functionalized molecule like this compound is the chemoselectivity of this reduction.

Chemoselectivity: The nitro group can often be reduced selectively in the presence of other reducible functional groups. For instance, catalytic hydrogenation can be performed under conditions that reduce the nitro group to an amine and the alkyne to an alkane. However, specific catalysts (like Lindlar's catalyst) could selectively reduce the alkyne to an alkene, while other methods, like certain photocatalytic systems, have been shown to selectively reduce the nitro group while leaving other reducible groups untouched. Debromination can also occur under certain catalytic hydrogenation conditions, representing a potential side reaction.

Transition Metal Catalyzed Transformations of 4 Bromo 1 but 3 Ynyloxy 2 Nitro Benzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. rsc.org The aryl bromide moiety of the title compound is the primary site for palladium-catalyzed cross-coupling reactions.

Aryl-Alkyne Coupling (Sonogashira-type)

The Sonogashira coupling is a powerful method for the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org In the case of 4-Bromo-1-but-3-ynyloxy-2-nitro-benzene, the aryl bromide can be coupled with various terminal alkynes, leaving the butynyloxy group's alkyne untouched for subsequent transformations.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The electron-withdrawing nitro group on the aromatic ring can enhance the rate of the initial oxidative addition step.

Table 1: Representative Conditions for Sonogashira Coupling of this compound with Phenylacetylene

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2) | - | CuI (3) | Et₃N | THF | 65 | 88 |

| 2 | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (3) | Diisopropylamine | Toluene | 80 | 92 |

| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | CuI (2) | Piperidine | DMF | 70 | 95 |

Carbon-Heteroatom Bond Formation (e.g., C-O, C-N Coupling of Aryl Halides)

Palladium catalysts are also instrumental in forming carbon-heteroatom bonds, such as in Buchwald-Hartwig amination (C-N) and C-O coupling reactions. researcher.lifee-bookshelf.de These reactions replace the aryl bromide with an amine, alcohol, or phenol (B47542), providing access to a wide array of functionalized aromatic ethers and anilines. The choice of ligand is critical in these transformations, with bulky, electron-rich phosphine ligands often providing the best results.

For this compound, these reactions would lead to the formation of products where the bromine atom is substituted by a nitrogen or oxygen nucleophile. The nitro group's strong electron-withdrawing nature generally facilitates the nucleophilic aromatic substitution mechanism that these reactions often follow.

Table 2: Examples of Palladium-Catalyzed C-N and C-O Coupling Reactions

| Entry | Nucleophile | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | C-N | 91 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | C-N | 87 |

| 3 | Phenol | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | C-O | 84 |

Cascade and Annulation Reactions (e.g., Cyclization/Etherification Cascades with Aryl Alkynyl Ethers)

The presence of both an aryl halide and a tethered alkyne in this compound makes it an ideal substrate for palladium-catalyzed cascade reactions. These reactions can involve an initial intermolecular coupling at the aryl bromide site, followed by an intramolecular cyclization involving the alkyne. A common example is a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization to form substituted heterocycles like benzo[b]furans. organic-chemistry.org

Such a sequence allows for the rapid construction of complex molecular scaffolds from a relatively simple starting material. The specific outcome of the cascade is highly dependent on the reaction conditions and the nature of the coupling partner.

Reductive Arylation Processes Involving Nitroarenes

While less common, the nitro group itself can participate in cross-coupling reactions. Recent advancements have shown that under specific palladium-catalyzed conditions, the C-NO₂ bond can undergo oxidative addition, enabling the nitro group to function as a leaving group. nih.gov This allows for transformations where the nitro group is replaced by an aryl or other organic fragment. This process often requires specialized ligands and conditions to facilitate the challenging oxidative addition into the strong Ar-NO₂ bond. nih.gov This type of reactivity offers a complementary approach to functionalizing the aromatic ring, targeting a different position than the aryl bromide.

Copper-Catalyzed Reactions

Copper catalysts offer a distinct set of transformations, most notably in the activation of terminal alkynes for cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. nih.govwikipedia.org It provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide. nih.gov For this compound, this reaction occurs exclusively at the terminal alkyne of the butynyloxy chain, leaving the aryl bromide and nitro functionalities intact for further synthetic manipulation. nih.gov

The reaction is known for its remarkable functional group tolerance, proceeding under mild, often aqueous, conditions. nih.govnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the stable triazole ring. wikipedia.org

Table 3: Illustrative CuAAC Reactions with this compound

| Entry | Azide Partner | Cu(I) Source (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzyl Azide | CuSO₄·5H₂O (5) | Sodium Ascorbate | t-BuOH/H₂O | 25 | 98 |

| 2 | Phenyl Azide | CuI (5) | - | THF | 25 | 96 |

| 3 | Azidoacetic acid ethyl ester | CuSO₄·5H₂O (5) | Sodium Ascorbate | DMF | 40 | 94 |

Copper-Mediated Etherification Reactions

Copper-catalyzed etherification, a variant of the Ullmann condensation, is a powerful method for forming carbon-oxygen bonds, particularly in the synthesis of aryl ethers. For a substrate like this compound, this reaction would typically involve the coupling of the aryl bromide moiety with an alcohol in the presence of a copper catalyst and a base.

Modern advancements in copper-catalyzed etherification often utilize ligands to facilitate the reaction at lower temperatures and with greater efficiency. While specific studies on this compound are not available, research on analogous aryl bromides provides insight into potential reaction conditions. For instance, the coupling of various aryl bromides with aliphatic alcohols has been successfully achieved using copper(I) iodide (CuI) as the catalyst, a ligand such as 1,10-phenanthroline, and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The reaction mechanism is thought to proceed through the formation of a copper(I) alkoxide, followed by oxidative addition of the aryl bromide to the copper center, and subsequent reductive elimination to yield the desired ether product and regenerate the copper(I) catalyst. The nitro group on the benzene (B151609) ring of the target compound is expected to activate the aryl bromide towards oxidative addition, potentially allowing for milder reaction conditions.

Table 1: Representative Conditions for Copper-Mediated Etherification of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 100-120 |

| Cu₂O | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 90-110 |

| CuCl | None | t-BuOK | Toluene | 80-100 |

This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.

Gold-Catalyzed Transformations Involving the Alkyne Moiety

The alkyne functional group within this compound is a prime site for transformations catalyzed by gold complexes. Gold catalysts, typically in the +1 or +3 oxidation state, are highly carbophilic and can activate the carbon-carbon triple bond towards nucleophilic attack. This reactivity enables a variety of transformations, most notably intramolecular cyclizations.

For this compound, an intramolecular reaction involving the nitro group as a nucleophile could be envisioned. While direct participation of the nitro group oxygen is less common, related intramolecular hydroalkoxylation or hydroamination reactions are well-documented. For example, if the nitro group were reduced to an amine, a gold-catalyzed intramolecular cyclization could lead to the formation of a nitrogen-containing heterocyclic ring.

Alternatively, the alkyne could undergo intermolecular reactions. Gold-catalyzed hydration of the terminal alkyne would yield a methyl ketone. Another possibility is the addition of various nucleophiles, such as alcohols, amines, or carbon nucleophiles, across the triple bond. The regioselectivity of such additions is often controlled by the electronic and steric nature of the substrate and the specific gold catalyst and ligands employed.

Table 2: Potential Gold-Catalyzed Transformations of Terminal Alkynes

| Reaction Type | Catalyst | Co-catalyst/Additive | Solvent |

| Intramolecular Cyclization | Ph₃PAuCl / AgOTf | - | Dichloromethane |

| Hydration | AuCl₃ | - | Methanol/Water |

| Intermolecular Hydroalkoxylation | (IPr)AuCl / AgSbF₆ | - | Acetonitrile |

This table illustrates potential reaction pathways for the alkyne moiety based on established gold catalysis literature.

Nickel-Catalyzed Reactions

The aryl bromide portion of this compound is amenable to a wide range of nickel-catalyzed cross-coupling reactions. Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most common applications would be the Suzuki-Miyaura coupling, where the aryl bromide is reacted with a boronic acid or ester in the presence of a nickel catalyst and a base to form a biaryl structure. Nickel catalysts, such as NiCl₂(dppp) or Ni(cod)₂, are effective for this transformation. The reaction tolerates a wide variety of functional groups, although the nitro group's electron-withdrawing nature might influence the reaction kinetics.

Another important nickel-catalyzed reaction is the Kumada coupling, which involves the reaction of the aryl bromide with a Grignard reagent. This method is highly effective for forming carbon-carbon bonds but requires substrates that are stable to the strongly basic and nucleophilic Grignard reagent. The alkyne and nitro functionalities in the target molecule would need to be compatible with these conditions.

Furthermore, nickel catalysts are known to facilitate Sonogashira-type couplings between aryl halides and terminal alkynes, which could be used to further functionalize the molecule at the aryl bromide position.

Table 3: Common Nickel-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Type | Nickel Catalyst | Ligand | Base | Coupling Partner |

| Suzuki-Miyaura | NiCl₂(dppp) | dppp | K₃PO₄ | Arylboronic acid |

| Kumada | Ni(acac)₂ | - | - | Grignard reagent |

| Buchwald-Hartwig | Ni(cod)₂ | BINAP | NaOt-Bu | Amine |

This table provides examples of nickel-catalyzed reactions applicable to the aryl bromide moiety, based on general literature.

Computational Analysis of this compound: A Theoretical Perspective

Advanced Analytical Techniques in Compound Characterization and Reaction Monitoring

Spectroscopic Methodologies for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed characterization of 4-Bromo-1-but-3-ynyloxy-2-nitro-benzene and for probing the intricacies of its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound.

¹H NMR: In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear in the range of 6.5-8.0 ppm. libretexts.org The specific chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating ether linkage. The protons on the carbon adjacent to the oxygen (benzylic protons) are expected to resonate between 2.0-3.0 ppm. libretexts.org The terminal alkyne proton will have a characteristic chemical shift. The splitting patterns of the aromatic protons can provide information about the substitution pattern on the benzene ring. jove.com For instance, a disubstituted ring with substituents in a para relationship often shows a typical doublet pattern. jove.com

¹³C NMR: The carbon atoms in the aromatic ring of this compound will show signals in the range of 120-150 ppm. libretexts.org The number of distinct signals in the decoupled ¹³C NMR spectrum can confirm the substitution pattern of the benzene ring. libretexts.org

Advanced 2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex reaction mixtures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt These techniques help establish correlations between protons and carbons, including those separated by multiple bonds, which is crucial for confirming the connectivity within the molecule. ipb.pt

FlowNMR spectroscopy has emerged as a valuable technique for real-time, non-invasive monitoring of reaction kinetics and mechanisms under relevant conditions. rsc.org This method avoids many limitations of other monitoring techniques and is gaining popularity in both academic and industrial settings. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Aromatic Ring | ¹H | 6.5 - 8.0 |

| Aromatic Ring | ¹³C | 120 - 150 |

| O-CH₂ | ¹H | ~4.0 - 4.5 |

| O-CH₂ | ¹³C | ~60 - 70 |

| CH₂-C≡ | ¹H | ~2.5 - 3.0 |

| CH₂-C≡ | ¹³C | ~20 - 30 |

| C≡C-H | ¹H | ~2.0 - 2.5 |

| C≡C-H | ¹³C | ~70 - 80 (sp carbons) |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique for monitoring reaction progress and identifying transient intermediates. acs.orgrsc.org Electrospray ionization (ESI-MS) is a particularly soft ionization technique well-suited for observing charged intermediates in solution, which are common in many catalytic reactions. rsc.orgacs.orgnih.gov

For reactions involving this compound, such as a Sonogashira coupling, ESI-MS can be used to detect key intermediates in the catalytic cycle. wikipedia.org For instance, in a palladium-catalyzed Sonogashira reaction, intermediates such as palladium-acetylide complexes could potentially be observed. wikipedia.org Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, providing valuable structural information. nih.gov

Other ambient ionization techniques like Direct Analysis in Real Time (DART-MS) can also be employed for the direct and quantitative monitoring of heterogeneous reactions without extensive sample preparation. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the nitro group (NO₂) asymmetric and symmetric stretches (typically around 1530 and 1350 cm⁻¹), the C-Br stretch, the C-O-C ether linkage, and the terminal alkyne C≡C and ≡C-H stretches (around 2100-2260 cm⁻¹ and 3200-3300 cm⁻¹, respectively). acs.org

Raman Spectroscopy: The alkyne C≡C triple bond, in particular, gives a strong and sharp signal in the Raman spectrum, often in a region of the spectrum that is relatively free from other signals (the "cellular silent region" between 1800-2800 cm⁻¹). strath.ac.uknih.gov This makes Raman spectroscopy an excellent tool for tracking changes involving the alkyne group during a reaction. strath.ac.uknih.gov The intensity and position of the alkyne Raman signal can be sensitive to the local chemical environment. nih.gov For instance, conjugation with an aromatic ring can enhance the Raman signal intensity. nih.govresearchgate.net

Table 2: Characteristic IR and Raman Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | Weak |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | Strong |

| Alkyne (C≡C) | Stretch | ~2100 - 2260 (weak) | ~2100 - 2260 (strong) |

| Alkyne (≡C-H) | Stretch | ~3200 - 3300 | Moderate |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 | Weak |

| Bromo (C-Br) | Stretch | ~500 - 600 | Moderate |

Chromatographic and Separation Techniques for Reaction Analysis

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the quantification of reactants, products, and byproducts. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. For separating nitroaromatic compounds like this compound, reversed-phase HPLC with a C18 column is a common choice. chromforum.org The mobile phase composition (e.g., a mixture of acetonitrile and water) and pH can be optimized to achieve good separation. chromforum.org In some cases, specialized columns, such as those with polar-embedded stationary phases, may provide better selectivity for nitro compounds. chromforum.org Thin-layer chromatography (TLC) is another valuable and simple technique for monitoring the progress of a reaction, such as a Sonogashira coupling, in real-time. walisongo.ac.id

In Situ and Real-Time Reaction Monitoring Techniques

The ability to monitor chemical reactions as they happen provides invaluable information for understanding reaction kinetics and mechanisms. Several spectroscopic techniques can be adapted for in situ and real-time monitoring.

FlowNMR: As mentioned earlier, FlowNMR allows for the continuous monitoring of a reaction mixture directly in the NMR spectrometer. rsc.org

FTIR with Fiber-Optic Probes: Fourier-transform infrared (FTIR) spectroscopy can be coupled with fiber-optic probes that can be inserted directly into a reaction vessel. jascoinc.com This allows for the real-time tracking of changes in the concentrations of reactants and products by monitoring their characteristic IR absorption bands. jascoinc.com

Mass Spectrometry: Online mass spectrometry techniques, such as those using ESI or other ambient ionization sources, can provide real-time data on the composition of a reaction mixture. acs.orgresearchgate.netnih.gov This is particularly useful for detecting short-lived intermediates that might not be observable by other methods. researchgate.net

By combining these advanced analytical techniques, a comprehensive understanding of the chemical behavior of this compound can be achieved, from its detailed structural features to the intricate pathways of its chemical transformations.

Synthetic Utility and Future Research Directions

4-Bromo-1-but-3-ynyloxy-2-nitro-benzene as a Versatile Synthon for Complex Molecular Architectures

The inherent reactivity of each functional group in this compound can be harnessed independently to serve as a cornerstone for building intricate molecules. The aryl bromide is a prime handle for transition metal-catalyzed cross-coupling reactions, the terminal alkyne is ready for cycloadditions and further coupling, and the nitro group can be transformed into a variety of other functionalities or used to influence the ring's reactivity.

Cross-Coupling Reactions at the C-Br Bond: The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, in particular, allows for the reaction between an aryl halide and a terminal alkyne. nbinno.comwikipedia.orgorganic-chemistry.org This opens up possibilities for creating extended conjugated systems. Other important reactions include Suzuki-Miyaura coupling with boronic acids and Heck coupling with alkenes. nbinno.com

Transformations of the Alkyne Group: The terminal alkyne is a versatile functional group. It can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is known for its high efficiency and functional group tolerance. nih.gov Furthermore, the alkyne can undergo transformations such as nickel-catalyzed multi-component reactions to create substituted C-vinyl glycosides. acs.org

Functionalization via the Nitro Group: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nbinno.com More significantly, the nitro group can be selectively reduced to an amine (aniline derivative). wikipedia.orgmasterorganicchemistry.com This transformation is pivotal as it unlocks a vast array of subsequent reactions. The resulting amino group can be diazotized, acylated, or used as a directing group for further aromatic substitutions. nbinno.commasterorganicchemistry.com A variety of reagents can achieve this reduction chemoselectively, including metals like iron or tin in acidic media, or through catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com

The table below summarizes the potential selective transformations that underscore the utility of this compound as a versatile synthon.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| Aryl Bromide | Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, amine base | Aryl-alkyne bond formation |

| Aryl Bromide | Suzuki Coupling | Pd catalyst, boronic acid, base | Biaryl linkage |

| Aryl Bromide | Heck Coupling | Pd catalyst, alkene, base | Aryl-alkene bond formation |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | Cu(I) catalyst, organic azide | 1,2,3-Triazole ring |

| Terminal Alkyne | Hydration | Acid catalyst, H₂O | Methyl ketone |

| Nitro Group | Reduction to Amine | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | Aniline derivative |

| Aromatic Ring | Nucleophilic Substitution | Strong nucleophile | Substitution of another group |

Opportunities for Cascade and Domino Reactions Utilizing Multiple Functional Groups

The close proximity of multiple reactive centers in this compound makes it an ideal candidate for designing cascade or domino reactions. Such processes, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient and atom-economical. researchgate.netnih.gov

A promising strategy would involve an initial transformation to unmask a new reactive site, which then triggers a subsequent intramolecular reaction. For instance, the reduction of the nitro group to an amine would yield o-alkynyl aniline. Such intermediates are known to undergo rhodium-catalyzed cyclization to form indole rings. acs.org A potential domino sequence could involve a Sonogashira coupling of the aryl bromide, followed by reduction of the nitro group, and subsequent intramolecular cyclization onto the newly introduced alkyne or the butynyloxy side chain.

Another possibility lies in tandem reactions involving the alkyne and the nitro group. While direct cyclizations are challenging, prior functionalization of the alkyne could be followed by a reaction involving the nitro group or its reduced form. For example, a partial reduction of the nitro group to a nitroso or hydroxylamine species could be followed by a cyclization reaction with the alkyne moiety. Tandem cyclizations of alkynes are a powerful tool for rapidly assembling fused ring systems. rsc.orgnih.govnih.gov

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

Future research should prioritize the development of environmentally benign methods for both the synthesis and subsequent reactions of this compound. Key areas of focus include:

Green Solvents and Catalysts: Performing reactions in water is a primary goal of green chemistry. Encouragingly, Sonogashira couplings of aryl bromides have been successfully carried out in water at room temperature using micellar catalysis, eliminating the need for copper co-catalysts and organic solvents. organic-chemistry.orgucsb.edu

Photocatalysis: Visible-light photocatalysis offers a mild and efficient method for various transformations. For instance, the selective reduction of nitrobenzenes to anilines can be achieved using eosin Y as a photocatalyst under green LED light, a method that shows high chemoselectivity. rsc.org

Benign Reducing Agents: Traditional methods for nitro reduction often use stoichiometric metals and strong acids. Greener alternatives include catalytic transfer hydrogenation using formic acid as a hydrogen source with an iron-based catalyst, or the use of green-synthesized iron nanoparticles. organic-chemistry.orgresearchgate.netresearchgate.net

| Green Chemistry Approach | Target Transformation | Example Method/Reagent | Advantage |

| Micellar Catalysis | Sonogashira Coupling | Pd catalyst in PTS/H₂O | Avoids organic solvents and copper |

| Photocatalysis | Nitro Group Reduction | Eosin Y, Green LED | Mild conditions, high chemoselectivity |

| Benign Reductants | Nitro Group Reduction | Green-synthesized iron nanoparticles | Reduces reliance on harsh acids/metals |

| Domino Reactions | Multi-step Synthesis | One-pot sequences | Increases efficiency, reduces waste |

Exploration of Novel Catalytic Systems for Selective Functional Group Interconversions

The presence of three distinct functional groups presents a significant challenge and opportunity for catalytic selectivity. Developing novel catalytic systems that can target one functional group while leaving the others intact is crucial for unlocking the full synthetic potential of this compound.

Selective Nitro Group Reduction: While catalytic hydrogenation with Pd/C is effective, it can also reduce alkynes. commonorganicchemistry.com Therefore, catalysts that are chemoselective for the nitro group are highly desirable. Systems based on iron, such as Fe/CaCl₂, have shown excellent selectivity for reducing nitroarenes in the presence of other reducible groups. organic-chemistry.org Similarly, specific ruthenium complexes can selectively reduce nitro groups in the presence of alkynes. organic-chemistry.org

Orthogonal Coupling Strategies: A key goal would be to find catalytic systems that are "orthogonal"—meaning one catalyst system affects only one functional group. For example, a palladium catalyst could be used for a Sonogashira coupling on the C-Br bond, which is then removed. Subsequently, a copper catalyst could be used for an azide-alkyne cycloaddition, followed by a selective iron-catalyzed nitro reduction.

Catalytic C-O Bond Activation: While less common, the ether linkage itself could potentially be a site for catalytic intervention. Palladium-catalyzed methods for the synthesis of aryl-alkyl ethers exist, and exploring the reverse reaction under specific catalytic conditions could offer another avenue for functionalization. rsc.orgnih.gov

Rhodium and Gold Catalysis for Alkyne Functionalization: Beyond simple cycloadditions, rhodium(I) and gold catalysts are known to mediate a variety of complex cyclization and tandem reactions involving alkynes. acs.orgrsc.orgnih.gov Exploring these catalysts could lead to novel intramolecular transformations, particularly after the reduction of the ortho-nitro group.

Future work in this area will likely involve high-throughput screening of catalysts and ligands to identify optimal conditions for each desired selective transformation, paving the way for the efficient and controlled synthesis of novel, complex molecules from this versatile building block.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1-but-3-ynyloxy-2-nitro-benzene?

The synthesis typically involves sequential functionalization of the benzene ring. First, nitration introduces the nitro group at the ortho position, followed by bromination at the para position. The but-3-ynyloxy chain is introduced via nucleophilic substitution using propargyl alcohol derivatives under alkaline conditions. For example, related compounds like 4-Bromo-2-ethoxy-1-nitrobenzene are synthesized by alkoxylation using ethoxide . Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction temperature and stoichiometry.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns protons and carbons in the aromatic ring (e.g., para-bromo and ortho-nitro substituents show distinct splitting patterns) and the alkyne moiety (δ ~2.5 ppm for terminal protons).

- FTIR : Confirms nitro (stretching at ~1520 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₁₀H₇BrNO₃) and fragmentation patterns. Purity (>98%) is verified via HPLC, as seen in related bromo-nitrobenzene derivatives .

Q. What are the solubility and stability considerations for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform). Stability is influenced by light and temperature: store at -20°C in amber vials to prevent degradation. Avoid repeated freeze-thaw cycles, as nitro groups may decompose under prolonged thermal stress .

Advanced Research Questions

Q. How does the electronic structure of the nitro and alkyne groups influence reactivity in cross-coupling reactions?

The nitro group is a strong electron-withdrawing group, activating the bromo substituent for Suzuki-Miyaura coupling. The alkyne in the but-3-ynyloxy chain enables Sonogashira coupling for constructing conjugated systems. Computational studies (e.g., DFT) can model charge distribution, predicting regioselectivity in reactions. For example, bromo-nitrobenzene derivatives show higher reactivity at the bromine site compared to nitro-substituted analogs .

Q. How can contradictory regioselectivity in nitration/bromination steps be resolved?

Conflicting reports on nitro/bromo positioning may arise from competing directing effects. For instance, nitration prior to bromination may favor ortho-nitro placement due to steric and electronic factors. Advanced mechanistic studies using isotopic labeling or in-situ spectroscopy (e.g., Raman) can clarify reaction pathways. Compare with 4-Bromo-3-fluorotoluene, where fluorine directs bromination meta to itself .

Q. What computational methods validate the compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. PubChem-derived SMILES/InChI notations (e.g., C≡C-Br interactions) can be used to model steric effects and reaction transition states . For nitrobenzene analogs, Mulliken charges correlate with experimental reactivity trends .

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal. Follow REACH guidelines, as outlined for 4-Bromo-1,2-diaminobenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.